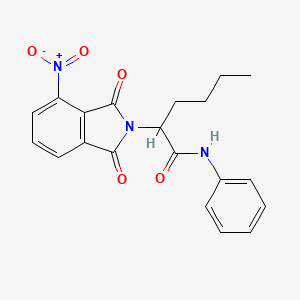![molecular formula C20H22N2O5S B11649434 Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11649434.png)
Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound that belongs to the class of benzothiophene derivatives This compound is characterized by its unique structure, which includes a benzothiophene core, a nitrophenyl group, and an ethyl ester functional group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate typically involves multiple steps, starting from commercially available starting materials. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.
Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a nitro group is added to a phenyl ring.
Formation of the Amide Bond:
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
化学反応の分析
Types of Reactions
Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert nitro groups to amines or to reduce other functional groups.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used in substitution reactions.
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for hydrolysis reactions.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce amines.
科学的研究の応用
Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate has several scientific research applications:
Medicinal Chemistry: This compound is studied for its potential as a therapeutic agent due to its unique structure and biological activity. It may exhibit anti-inflammatory, anticancer, or antimicrobial properties.
Biological Research: Researchers use this compound to study its effects on various biological pathways and its interactions with cellular targets.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules and derivatives with potential pharmaceutical applications.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other valuable compounds.
作用機序
The mechanism of action of Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate involves its interaction with specific molecular targets within cells. The compound may bind to enzymes or receptors, modulating their activity and affecting various cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
類似化合物との比較
Ethyl 6-methyl-2-{[(2-methyl-3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate can be compared with other benzothiophene derivatives and similar compounds:
Benzothiophene Derivatives: Compounds such as 2-aminobenzothiophene and 3-carboxybenzothiophene share a similar core structure but differ in their functional groups and biological activities.
Thiophene Derivatives: Compounds like 2,5-dimethylthiophene and 3-nitrothiophene have a thiophene ring but lack the benzene fusion present in benzothiophenes.
Indole Derivatives: Indole derivatives, such as tryptophan and indomethacin, have a similar aromatic ring system but differ in their nitrogen-containing heterocycle.
The uniqueness of this compound lies in its specific combination of functional groups and its potential biological activities, making it a valuable compound for research and development.
特性
分子式 |
C20H22N2O5S |
|---|---|
分子量 |
402.5 g/mol |
IUPAC名 |
ethyl 6-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C20H22N2O5S/c1-4-27-20(24)17-14-9-8-11(2)10-16(14)28-19(17)21-18(23)13-6-5-7-15(12(13)3)22(25)26/h5-7,11H,4,8-10H2,1-3H3,(H,21,23) |
InChIキー |
JACBGCUJRPMQTB-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(SC2=C1CCC(C2)C)NC(=O)C3=C(C(=CC=C3)[N+](=O)[O-])C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11649351.png)
![3-(2-ethoxyphenyl)-N'-[(E)-(2-ethoxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11649357.png)
![N-[4-(2-chloro-4-nitrophenyl)piperazine-1-carbothioyl]-3-methylbutanamide](/img/structure/B11649363.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(4-tert-butylphenoxy)acetamide](/img/structure/B11649368.png)
![(5E)-3-(1,3-benzodioxol-5-yl)-6-hydroxy-5-{[5-(phenylsulfanyl)furan-2-yl]methylidene}pyrimidine-2,4(3H,5H)-dione](/img/structure/B11649375.png)
![2-{4-[2-(4-bromophenoxy)ethoxy]-3-methoxyphenyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B11649398.png)
![(6Z)-6-(4-{2-[(4-chlorophenyl)sulfanyl]ethoxy}-3-methoxybenzylidene)-5-imino-2-propyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B11649409.png)
![N-{[3-(morpholin-4-yl)propyl]carbamothioyl}-4-nitrobenzamide](/img/structure/B11649415.png)
![4-(2,4-dibromo-7,8,9,10-tetrahydrocyclohepta[b]chromen-5a(6H)-yl)morpholine](/img/structure/B11649423.png)
![N-{[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]carbamothioyl}-3-propoxybenzamide](/img/structure/B11649436.png)
![4-[(2,6-dichlorobenzyl)oxy]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)-3-methoxybenzamide](/img/structure/B11649442.png)
methanone](/img/structure/B11649443.png)


